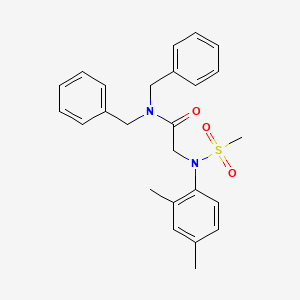
N,N-dibenzyl-2-(2,4-dimethyl-N-methylsulfonylanilino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dibenzyl-2-(2,4-dimethyl-N-methylsulfonylanilino)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of two benzyl groups attached to the nitrogen atom, along with a 2,4-dimethyl-N-methylsulfonylanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-2-(2,4-dimethyl-N-methylsulfonylanilino)acetamide typically involves the reaction of aniline derivatives with benzyl bromide in the presence of a base. One common method involves the use of dibutyl tin dichloride and dibutyl stannane with N-benzilideneaniline, along with hexamethylphosphoric triamide dissolved in tetrahydrofuran. This yields a tin amide compound, which then reacts with benzyl bromide to produce the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-2-(2,4-dimethyl-N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl bromide in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N,N-dibenzyl-2-(2,4-dimethyl-N-methylsulfonylanilino)acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes and pigments due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-2-(2,4-dimethyl-N-methylsulfonylanilino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-Dibenzylaniline: Similar structure but lacks the 2,4-dimethyl-N-methylsulfonylanilino group.
N,N-Dimethylbenzylamine: Contains a dimethylamino group instead of the dibenzyl groups.
Uniqueness
N,N-dibenzyl-2-(2,4-dimethyl-N-methylsulfonylanilino)acetamide is unique due to the presence of both benzyl and sulfonylanilino groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
N,N-dibenzyl-2-(2,4-dimethyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3S/c1-20-14-15-24(21(2)16-20)27(31(3,29)30)19-25(28)26(17-22-10-6-4-7-11-22)18-23-12-8-5-9-13-23/h4-16H,17-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMKSJUYWTXHHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-methylpentyl)-4-[3-(methylthio)propanoyl]morpholine](/img/structure/B6138880.png)
![N-acetyl-N-[4-[4-[4-(diacetylamino)phenoxy]-2,3,5,6-tetrafluorophenoxy]phenyl]acetamide](/img/structure/B6138884.png)
![N-[[2-(cyclopropylmethylsulfonyl)-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-N-methylcyclohexanamine](/img/structure/B6138888.png)

![N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenyl-N-[3-(trifluoromethyl)benzyl]methanamine](/img/structure/B6138913.png)
![N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6138916.png)
![N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}tetrahydro-2H-thiopyran-4-amine](/img/structure/B6138919.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-5-isobutyl-N-methyl-3-isoxazolecarboxamide](/img/structure/B6138933.png)
![N~1~-(2,5-DIMETHOXYPHENYL)-2-{[5-(4-METHOXYPHENYL)-4-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B6138938.png)
![(2-{[2-(benzyloxy)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6138950.png)
![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B6138961.png)
![N-(2-chlorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B6138967.png)
![1-benzyl-3-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B6138974.png)
